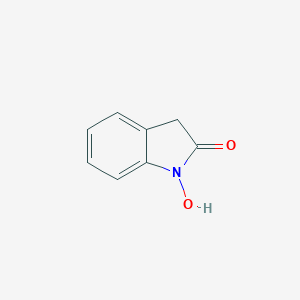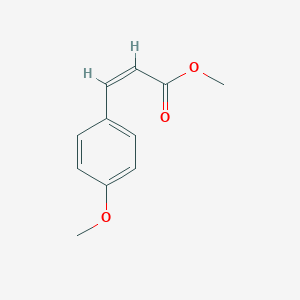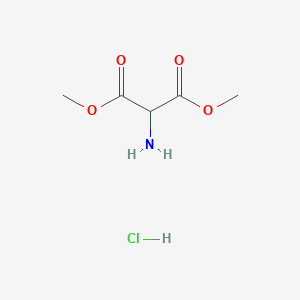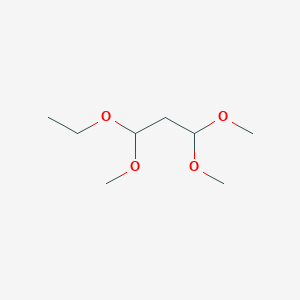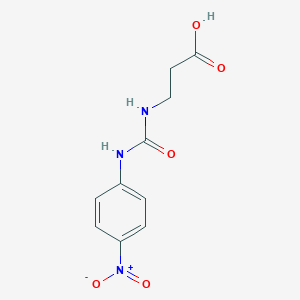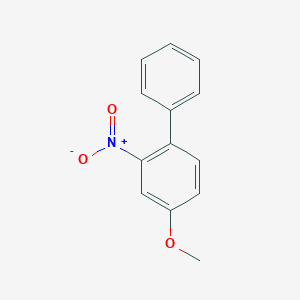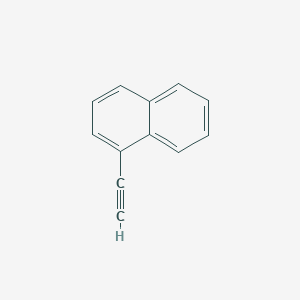
Propanoyl chloride, 3-(trichlorogermyl)-
Vue d'ensemble
Description
Propanoyl chloride, 3-(trichlorogermyl)-, is an organochlorine compound with the molecular formula C3HCl3O. It is a colorless liquid at room temperature and has a pungent odor. The compound is used as an intermediate in the synthesis of many organic compounds. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Applications De Recherche Scientifique
Synthesis and Reactivity
3-(Trichlorogermyl)propanoic acid and its derivatives exhibit unusual reactivity with phenylmagnesium bromide, leading to the formation of various organogermanium compounds. These reactions underscore the compound's role in synthetic organic chemistry, particularly in generating compounds with potential applications in materials science and organic synthesis (Qiang et al., 2010).
Functionalizable Monolayers for Biosensing
The design and synthesis of compounds like 3-(3-(trichlorosilyl)propoxy)propanoyl chloride demonstrate the potential of such chemicals in forming functionalizable monolayers on hydroxylated surfaces. These monolayers can be further modified for biosensing applications, suggesting a valuable application in the development of biosensors and bioanalytical devices (De La Franier et al., 2017).
Ab Initio Calculations and Structural Insights
Ab initio calculations of molecules containing 3-(trichlorogermyl)propanoylamide structures offer deep insights into the nature of Ge←O coordination bonds. These studies are crucial for understanding the electronic properties and stability of organogermanium compounds, which could inform the design of new materials and catalysts (Feshin & Feshina, 2010).
Reactivity with Alkyl, Alkenyl, and Alkynyl Halides
Research into the reactivity of trichlorogermane with various halides expands the toolkit for synthesizing organogermanium compounds. Such reactions are foundational for developing new organic synthesis strategies and could lead to new materials with unique properties (Mironov & Gar, 1965).
Safety and Hazards
Mécanisme D'action
Target of Action
As an acyl chloride derivative of propionic acid, it is likely to react with nucleophiles such as amines and alcohols, forming amides and esters respectively. These reactions are fundamental in organic synthesis, suggesting that this compound could be used to modify other molecules in a targeted manner.
Mode of Action
The mode of action of “Propanoyl chloride, 3-(trichlorogermyl)-” is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. This allows the compound to form new covalent bonds with its targets, altering their structure and potentially their function.
Pharmacokinetics
Its solubility in dichloromethane suggests that it may be absorbed and distributed in the body through lipid-rich tissues. The metabolism and excretion of this compound would likely depend on the specific biochemical transformations it undergoes in the body.
Action Environment
The action of “Propanoyl chloride, 3-(trichlorogermyl)-” can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of other reactive species. Moreover, its stability could be influenced by temperature, as suggested by its boiling point of 89-91°C at 7 Torr .
Propriétés
IUPAC Name |
3-trichlorogermylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4GeO/c4-3(9)1-2-8(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZNBSDQCMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4GeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065981 | |
| Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15961-24-7 | |
| Record name | 3-(Trichlorogermyl)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15961-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015961247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl chloride, 3-(trichlorogermyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trichlorogermyl)propionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


